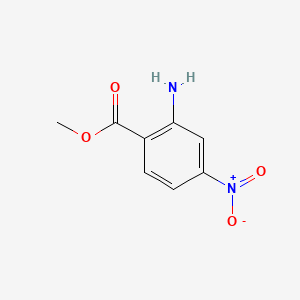

Methyl 2-amino-4-nitrobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-14-8(11)6-3-2-5(10(12)13)4-7(6)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGURYVWLCVIMTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344392 | |

| Record name | Methyl 2-amino-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3558-19-8 | |

| Record name | Methyl 2-amino-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 4-NITROANTHRANILATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 2-amino-4-nitrobenzoate

Abstract

Methyl 2-amino-4-nitrobenzoate is a pivotal intermediate in the synthesis of various high-value organic compounds, including pharmaceuticals and dyestuffs. Its molecular structure, featuring an ester, an aromatic amine, and a nitro group, provides a versatile scaffold for further chemical transformations. This guide offers an in-depth exploration of the primary synthetic pathway for this compound: the Fischer esterification of 2-amino-4-nitrobenzoic acid. We will dissect the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and offer a comprehensive troubleshooting guide. Furthermore, alternative synthetic strategies are evaluated to provide a broader context for researchers in process development and optimization. This document is intended for an audience of researchers, chemists, and drug development professionals, emphasizing scientific integrity, safety, and reproducibility.

Core Synthesis Pathway: Fischer Esterification

The most direct and widely adopted method for preparing this compound is the acid-catalyzed esterification of 2-amino-4-nitrobenzoic acid with methanol. This reaction, known as Fischer esterification, is a robust and scalable equilibrium process favored for its operational simplicity and use of readily available, cost-effective reagents.

Principle and Mechanism

Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction proceeds via a nucleophilic acyl substitution mechanism.

The key steps are as follows:

-

Protonation of the Carbonyl: The strong acid catalyst protonates the carbonyl oxygen of the 2-amino-4-nitrobenzoic acid. This activation step significantly increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

Elimination of Water: The lone pair on the remaining hydroxyl group facilitates the elimination of a water molecule, reforming the carbonyl group and generating a protonated ester.

-

Deprotonation: The conjugate base of the acid catalyst (e.g., HSO₄⁻) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final product, this compound.

The overall mechanism is an equilibrium process. To drive the reaction towards the product, an excess of the alcohol (methanol) is typically used, which also serves as the solvent.

Diagram: Mechanism of Fischer Esterification

Caption: Reaction mechanism for the acid-catalyzed Fischer esterification.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis. All operations must be conducted in a well-ventilated fume hood.

Materials & Equipment:

-

2-Amino-4-nitrobenzoic acid (1 equivalent)

-

Anhydrous Methanol (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

-

Separatory funnel, beakers, Erlenmeyer flasks

-

Vacuum filtration apparatus (Büchner funnel)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-nitrobenzoic acid. Add a significant excess of anhydrous methanol (e.g., 10-20 mL per gram of carboxylic acid) to serve as both reactant and solvent.

-

Catalyst Addition: Place the flask in an ice-water bath to cool the mixture. While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol% relative to the carboxylic acid) dropwise. Causality: The exothermic dissolution of H₂SO₄ in methanol requires cooling to prevent overheating and potential side reactions.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle. Continue refluxing for 2-4 hours.[1]

-

Reaction Monitoring: The reaction progress can be monitored by TLC.[1] A sample of the reaction mixture is spotted against the starting material on a silica gel plate. The disappearance of the more polar starting material spot and the appearance of a new, less polar product spot indicates reaction progression. A suitable eluent system would be a mixture of ethyl acetate and hexane.

-

Work-up & Neutralization: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice water. Carefully neutralize the solution by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases and the pH is neutral or slightly basic. Trustworthiness: This step quenches the acid catalyst and removes unreacted carboxylic acid by converting it to its water-soluble sodium salt.

-

Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the product into an organic solvent like ethyl acetate (3 x volume of methanol used). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine to remove residual water.[1] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate, yielding the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, to yield the final product as a solid.[1][2]

Diagram: Experimental Workflow

Caption: General experimental workflow for the synthesis and purification.

Quantitative Data & Troubleshooting

| Parameter | Typical Value/Condition | Rationale |

| Reactant Ratio | 1:20 (Acid:Methanol, molar) | Excess methanol drives the equilibrium towards product formation. |

| Catalyst Load | 2-5 mol% H₂SO₄ | Sufficient to catalyze the reaction without causing excessive charring or side reactions. |

| Temperature | ~65 °C (Reflux) | Provides adequate thermal energy to overcome the activation barrier without degrading reactants. |

| Reaction Time | 2-4 hours | Typically sufficient for reaching equilibrium; should be confirmed by TLC.[1] |

| Expected Yield | 70-90% | Varies based on reaction scale, purity of reagents, and efficiency of work-up. |

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Reaction | Insufficient catalyst; Inactive catalyst (e.g., non-concentrated acid); Insufficient heating. | Verify catalyst concentration and amount; Ensure proper reflux temperature is reached. |

| Incomplete Reaction | Insufficient reaction time; Water present in reagents (inhibits Fischer esterification). | Increase reflux time and monitor with TLC; Use anhydrous methanol and concentrated H₂SO₄.[1] |

| Product is Oily/Gummy | Presence of impurities inhibiting crystallization; Residual solvent. | Re-dissolve in a minimal amount of hot solvent and cool slowly; Attempt column chromatography; Ensure product is thoroughly dried under vacuum.[2] |

| Discolored Product | Side reactions or decomposition due to excessive heat; Oxidation of the amino group. | Avoid excessive heating during reflux and drying; Consider performing the reaction under an inert atmosphere (N₂ or Ar).[2] |

Alternative Synthetic Pathways

While Fischer esterification is the primary route, alternative methods exist, which may be advantageous under specific circumstances.

Nitration of Methyl 2-aminobenzoate

This pathway involves introducing the nitro group onto the pre-formed ester, methyl 2-aminobenzoate, via electrophilic aromatic substitution.

-

Synthetic Logic: The starting ester is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, which generates the reactive nitronium ion (NO₂⁺).[3][4]

-

Causality & Challenges: This route is complicated by the directing effects of the substituents on the aromatic ring.

-

The amino group (-NH₂) is strongly activating and an ortho, para-director.

-

The methyl ester group (-COOCH₃) is deactivating and a meta-director.

-

The powerful activating effect of the amino group dominates, directing the incoming nitro group primarily to the para position (position 5), with some ortho substitution (position 3). The desired 4-nitro isomer would not be the major product. Furthermore, the strong oxidizing conditions of nitration can lead to unwanted oxidation of the sensitive amino group.[3] To make this route viable, the amino group would first need to be protected (e.g., via acetylation), followed by nitration, and then deprotection, adding significant complexity and steps to the overall synthesis.

-

Alkylation-based Esterification

This approach avoids the use of strong acid and high temperatures by employing a more reactive methylating agent to convert the carboxylate salt of 2-amino-4-nitrobenzoic acid to its methyl ester.

-

Synthetic Logic: The starting carboxylic acid is first deprotonated with a base (e.g., triethylamine or potassium carbonate) to form the corresponding carboxylate anion.[5][6] This anion then acts as a nucleophile, displacing a leaving group from a methylating agent.

-

Reagents: Common methylating agents for this purpose include dimethyl sulfate or methyl p-toluenesulfonate in a polar aprotic solvent like DMF.[5][6]

-

Expertise & Trustworthiness: This method can be effective, particularly for substrates sensitive to strong acids. However, the reagents involved, especially dimethyl sulfate, are highly toxic and carcinogenic, requiring stringent handling precautions. This pathway is generally reserved for situations where Fischer esterification is not feasible. A reported synthesis for the similar methyl 2-amino-6-nitrobenzoate utilized methyl p-toluenesulfonate and triethylamine in DMF, achieving a 59.4% yield after chromatography.[5]

Safety and Handling Protocols

Adherence to strict safety protocols is paramount for the successful and safe execution of this synthesis.

-

General Precautions: Always work in a well-ventilated chemical fume hood.[7] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8][9]

-

Reagent-Specific Hazards:

-

2-Amino-4-nitrobenzoic Acid: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[10] Avoid creating dust.[8]

-

Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin and eye burns. Reacts violently with water. Add acid to other liquids slowly and with cooling.

-

Methanol: Flammable liquid and vapor. Toxic if swallowed, inhaled, or in contact with skin. Can cause blindness.

-

Nitroaromatic Compounds: Generally considered toxic. Avoid exposure and handle with care.

-

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste containing halogenated solvents should be segregated.

Conclusion

The synthesis of this compound is most effectively and efficiently achieved through the Fischer esterification of 2-amino-4-nitrobenzoic acid. This method stands out for its reliability, scalability, and use of inexpensive reagents. A thorough understanding of the reaction mechanism allows for rational troubleshooting and optimization, ensuring high yields and purity. While alternative routes involving nitration or alkylation exist, they present significant challenges in regioselectivity and reagent toxicity, respectively, making them less practical for general laboratory synthesis. For any chosen pathway, a rigorous adherence to safety and handling protocols is essential for the well-being of the researcher and the integrity of the experiment.

References

- Benchchem. (n.d.). Solubility Profile of 2-Amino-6-methyl-4-nitrobenzoic Acid: A Technical Guide.

- Benchchem. (n.d.). Technical Support Center: Purification of 2-Amino-6-methyl-4-nitrobenzoic Acid.

- Benchchem. (n.d.). A Comparative Guide to Alternative Reagents for the Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate.

- Fisher Scientific. (2021). 2-Methyl-4-nitrobenzoic acid, 98% Safety Data Sheet.

- Sigma-Aldrich. (n.d.). Safety Data Sheet.

- Benchchem. (2025). Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate.

- PrepChem.com. (n.d.). Synthesis of methyl 2-amino-6-nitrobenzoate.

- ChemSynthesis. (2025). This compound.

- Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.

- Quora. (2021). What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate?.

- University of Missouri-St. Louis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.

- Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.

- Google Patents. (n.d.). US4506089A - Preparation of methyl m-nitrobenzoate.

- ResearchGate. (n.d.). Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature.

- Google Patents. (n.d.). US3660411A - Esterification process.

- Google Patents. (n.d.). US2935525A - Esterification of organic acids.

- Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.

- Apollo Scientific. (2023). 2-Methyl-4-nitrobenzoic acid Safety Data Sheet.

- Google Patents. (n.d.). US3948972A - Esterification of nitrobenzoic acids.

- MedChemExpress. (2025). 2-Amino-5-nitrobenzoic acid-SDS.

- Benchchem. (n.d.). Synthesis routes of Methyl 2-amino-3-nitrobenzoate.

- ChemicalBook. (n.d.). Methyl 2-Amino-6-nitrobenzoate synthesis.

- Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?.

- Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. aiinmr.com [aiinmr.com]

- 4. westfield.ma.edu [westfield.ma.edu]

- 5. prepchem.com [prepchem.com]

- 6. Methyl 2-Amino-6-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. file.medchemexpress.com [file.medchemexpress.com]

Introduction: The Structural and Synthetic Value of Methyl 2-amino-4-nitrobenzoate

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-4-nitrobenzoate

This guide provides a comprehensive technical overview of this compound, focusing on its physicochemical properties and the experimental methodologies required for their characterization. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound for synthesis, analysis, or formulation.

This compound is an aromatic organic compound featuring three key functional groups on a benzene ring: a methyl ester, an amine, and a nitro group. This specific arrangement of an electron-donating group (amine) and an electron-withdrawing group (nitro) makes it a valuable and versatile intermediate in organic synthesis. Its properties are of significant interest for the development of pharmaceuticals, agrochemicals, and specialty dyes, where such substituted aromatic frameworks serve as foundational scaffolds.[1][2] Understanding its core physicochemical characteristics is paramount for predicting its behavior in reaction media, biological systems, and final product formulations.

Chemical Structure:

Section 1: Core Physicochemical Properties

Precise experimental data for this compound is not widely available in public databases.[3] Therefore, the following table includes both established data and predicted values based on its structure, alongside data from closely related isomers for context. The lack of published data underscores the necessity for the empirical determination of these properties for any new batch, as outlined in Section 2.

| Property | Data for this compound | Notes and Comparative Data |

| Molecular Formula | C₈H₈N₂O₄ | - |

| Molecular Weight | 196.16 g/mol | [4] |

| IUPAC Name | This compound | - |

| SMILES | COC(=O)C1=C(N)C=C(C=C1)=O | [3] |

| Appearance | Yellowish solid (Predicted) | Similar nitroaromatic compounds are typically colored crystalline solids.[5] |

| Melting Point | Not available in public databases.[3] | Isomer Methyl 2-amino-3-nitrobenzoate: 97-98°C.[6] Experimental determination is critical. |

| Boiling Point | Not available in public databases.[3] | Likely to decompose at high temperatures. Isomer Methyl 2-nitrobenzoate: 275°C.[7] |

| Solubility | Insoluble in water (Predicted). Soluble in polar organic solvents like DMSO, acetone, and methanol (Predicted). | The aromatic backbone and nitro group reduce water solubility, while the polar functional groups suggest solubility in organic solvents.[8] |

Section 2: Experimental Characterization - Methodologies and Insights

The following protocols represent a self-validating system for the comprehensive characterization of this compound. The causality behind each step is explained to provide a deeper understanding beyond simple instruction.

Solubility Profiling

Expert Insight: Solubility is not merely a physical constant; it is the primary determinant of a compound's utility. It dictates the choice of reaction solvents, purification methods (crystallization), and is the first step in assessing its potential for formulation in drug delivery systems. A systematic solubility analysis in aqueous solutions of varying pH can also reveal the presence of ionizable functional groups.

Protocol for Qualitative Solubility Determination:

-

Preparation: Label five clean, dry test tubes: (1) Water, (2) 5% HCl, (3) 5% NaOH, (4) 5% NaHCO₃, (5) Organic Solvent (e.g., Acetone).

-

Sample Addition: Add approximately 20-30 mg of the compound to each test tube.[9]

-

Solvent Addition: Add 1 mL of the corresponding solvent to each tube.

-

Agitation: Vigorously shake or vortex each tube for 30-60 seconds to facilitate dissolution.[10]

-

Observation: Let the tubes stand for 1-2 minutes and observe. Classify as:

-

Soluble: The solid dissolves completely, leaving a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains.

-

Insoluble: The solid does not appear to dissolve.[10]

-

-

Interpretation:

-

Solubility in 5% HCl suggests a basic functional group (the amine).

-

Solubility in 5% NaOH suggests an acidic functional group. While this compound is not strongly acidic, this test is standard procedure.

-

Lack of solubility in water but solubility in organic solvents confirms its organic nature.[11]

-

Visualization: Solubility Testing Workflow

Caption: Workflow for qualitative solubility determination.

Melting Point and Purity Assessment

Expert Insight: The melting point is a robust indicator of purity for a crystalline solid. A pure compound will exhibit a sharp, well-defined melting range (typically 0.5-1.0°C). Impurities disrupt the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[12] This makes it an essential quality control check after synthesis.

Protocol for Capillary Melting Point Determination:

-

Sample Preparation: Finely crush the crystalline sample into a powder using a mortar and pestle. This ensures uniform heat transfer.[13]

-

Capillary Loading: Gently tap the open end of a glass capillary tube into the powder. Invert the tube and tap the sealed end on a hard surface to pack the powder tightly to a height of 2-3 mm.[13]

-

Initial Rapid Determination: Place the capillary in the melting point apparatus. Heat rapidly to get an approximate melting temperature. This saves time in subsequent, more precise measurements.[12]

-

Precise Determination: Allow the apparatus to cool well below the approximate melting point. Insert a new sample and heat at a slow, controlled rate (1-2°C per minute) near the expected melting point.

-

Record the Range: Record the temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire sample becomes a clear liquid (final melting point). This is the melting range.

-

Validation: Repeat the precise determination at least twice to ensure consistent and reliable results.

Visualization: Melting Point Determination Workflow

Caption: Workflow for melting point and purity analysis.

Spectroscopic Elucidation

Expert Insight: UV-Vis spectroscopy probes the electronic transitions within a molecule. The extensive conjugation of the benzene ring, coupled with the electron-donating amino group and electron-withdrawing nitro group, is expected to result in strong absorbance in the UV-A or even visible range. The wavelength of maximum absorbance (λmax) is a characteristic property useful for quantitative analysis via the Beer-Lambert law.

Protocol for UV-Vis Analysis:

-

Instrument Warm-up: Turn on the UV-Vis spectrometer and allow the lamps to stabilize for at least 20 minutes.[14]

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., methanol or ethanol).

-

Sample Preparation: Prepare a dilute stock solution of the compound with a known concentration.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent. Place it in the spectrometer and record a baseline (or "blank") scan. This subtracts the absorbance of the solvent and cuvette.[14][15]

-

Sample Measurement: Rinse the cuvette with the sample solution, then fill it. Place it in the spectrometer and acquire the absorbance spectrum over a relevant range (e.g., 200-500 nm).[14]

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the absorbance is above ~1.5, the solution should be diluted and re-measured for accurate quantification.

Visualization: UV-Vis Spectroscopy Workflow

Caption: Workflow for UV-Vis spectral acquisition.

Expert Insight: FTIR spectroscopy is indispensable for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds. For this compound, we can confidently predict the characteristic absorption bands, and their presence in the spectrum serves as a powerful confirmation of the compound's identity.

Predicted Characteristic IR Absorptions:

-

N-H Stretch (Amine): Two bands expected around 3300-3500 cm⁻¹ for the primary amine.

-

C-H Stretch (Aromatic/Methyl): Bands around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (methyl).[16]

-

C=O Stretch (Ester): A very strong, sharp peak around 1700-1730 cm⁻¹.[16]

-

NO₂ Stretch (Nitro): Two strong peaks, one asymmetric around 1500-1560 cm⁻¹ and one symmetric around 1315-1355 cm⁻¹.[16]

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Protocol for Thin Solid Film FTIR Analysis:

-

Sample Preparation: Dissolve a small amount (5-10 mg) of the solid in a few drops of a volatile solvent (e.g., acetone or methylene chloride) in a small vial.[17]

-

Film Deposition: Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[17]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[17]

-

Background Scan: Place the empty salt plate in the spectrometer's sample holder and run a background scan to subtract atmospheric and plate absorbances.

-

Sample Scan: Run the spectrum of the sample-coated plate. Co-add 16 to 32 scans to improve the signal-to-noise ratio.[18]

-

Data Analysis: Identify the key absorption bands and compare them to expected values for the compound's functional groups.

Visualization: FTIR Spectroscopy Workflow

Caption: Workflow for FTIR analysis via the thin film method.

Expert Insight: ¹H NMR spectroscopy provides the most detailed information about the molecular structure by mapping the chemical environments of all hydrogen atoms.[19] The chemical shift, integration (signal area), and splitting pattern (multiplicity) for each signal allow for the unambiguous assignment of the entire proton framework.

Predicted ¹H NMR Signals:

-

Aromatic Protons (3H): Three distinct signals in the downfield region (δ 7.0-8.5 ppm). Their specific shifts and coupling patterns will depend on the electronic effects of the -NH₂, -NO₂, and ester groups.

-

Amine Protons (2H): A broad singlet that can appear over a wide range (δ ~5-7 ppm), depending on the solvent and concentration. This signal may exchange with D₂O.

-

Methyl Protons (3H): A sharp singlet around δ 3.8-4.0 ppm, characteristic of a methyl ester.[20]

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[18] Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is "shimmed" to ensure homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay.[18]

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak or internal standard like TMS).

-

Analysis:

-

Chemical Shift (δ): Identify the position of each signal.[21]

-

Integration: Measure the relative area under each signal to determine the proton count for each environment.[22]

-

Splitting (Multiplicity): Analyze the splitting pattern (e.g., singlet, doublet) to determine the number of neighboring protons.[21]

-

Visualization: NMR Spectroscopy Workflow

Caption: Workflow for NMR structural elucidation.

Section 3: Applications in Research and Development

This compound is not just a static chemical entity; it is a dynamic building block for creating more complex molecules.

-

Pharmaceutical Synthesis: The presence of three distinct and reactive functional groups makes this compound a highly valuable intermediate. The amine can be acylated or diazotized, the nitro group can be reduced to another amine, and the ester can be hydrolyzed or converted to an amide. This versatility allows it to be a starting point for synthesizing heterocyclic compounds and other scaffolds investigated as potential anti-cancer or anti-inflammatory agents.[1]

-

Dye and Pigment Manufacturing: Substituted nitroanilines are classic precursors in the synthesis of azo dyes. The specific substitution pattern on this molecule can be exploited to create custom colorants with tailored properties for textiles, printing, and imaging.[2]

-

Material Science: The compound can be used as a monomer or precursor for specialty polymers. The polar nitro and amino groups can impart specific properties like thermal stability or non-linear optical activity to new materials.

Section 4: Laboratory Safety and Handling

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety goggles with side shields.[7][23]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7]

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust. Use non-sparking tools.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[7]

References

-

IR Spectroscopy of Solids. 17

-

Melting Point Determination. 13

-

Melting point determination.

-

Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. 24

-

Experiment: Solubility of Organic & Inorganic Compounds. 11

-

Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. 14

-

Measuring the Melting Point. 25

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. 9

-

Melting point determination. 12

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.

-

E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. 26

-

UV-Vis SOP. 27

-

Guide to FT-IR Spectroscopy. 28

-

Video: UV-Vis Spectroscopy of Dyes - Procedure. 15

-

Methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate. 1

-

Sample Preparation for UV-Vis Spectroscopy. 29

-

CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. 10

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. 30

-

Spectroscopic data for 2-Amino-6-methyl-4-nitrobenzoic acid (NMR, IR, Mass Spec). 18

-

Sample preparation for FT-IR. 31

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. 32

-

Solubility of Organic Compounds.

-

Chemical Safety Data Sheet MSDS / SDS - METHYL 2-NITROBENZOATE. 7

-

1H-NMR Organic Structure Guide. 33

-

SAFETY DATA SHEET - Sigma-Aldrich (Methyl 2-nitrobenzoate).

-

This compound. 3

-

SAFETY DATA SHEET (Methyl 4-nitrobenzoate). 23

-

methyl 2-nitrobenzoate. 34

-

2-Methyl-4-nitrobenzoic acid Safety Data Sheet. 35

-

The Crucial Role of 2-Methyl-4-nitrobenzoic Acid in Pharmaceutical Synthesis. 8

-

NMR Techniques in Organic Chemistry: a quick guide. 19

-

SAFETY DATA SHEET - Fisher Scientific (Methyl 4-nitrobenzoate). 36

-

Methyl 2-methyl-4-nitrobenzoate. 37

-

NMR spectroscopy - An Easy Introduction. 21

-

5.4: The 1H-NMR experiment. 22

-

6.6 ¹H NMR Spectra and Interpretation (Part I). 20

-

Methyl 2-amino-3-nitrobenzoate CAS#: 57113-91-4. 6

-

Methyl 3-amino-4-nitrobenzoate. 4

-

How To Identify The IR Of Methyl M-Nitrobenzoate. 16

-

Methyl 2-Nitrobenzoate: Synthesis, Properties, and Applications as a Chemical Intermediate. 2

-

This compound. 38

-

Methyl 4-nitrobenzoate. 5

Sources

- 1. Buy Methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Methyl 3-amino-4-nitrobenzoate | C8H8N2O4 | CID 15892778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 4-nitrobenzoate | 619-50-1 [chemicalbook.com]

- 6. Methyl 2-amino-3-nitrobenzoate CAS#: 57113-91-4 [m.chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. saltise.ca [saltise.ca]

- 11. chem.ws [chem.ws]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. thinksrs.com [thinksrs.com]

- 14. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]

- 15. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 16. sciencing.com [sciencing.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 20. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 21. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. engineering.purdue.edu [engineering.purdue.edu]

- 25. westlab.com [westlab.com]

- 26. store.astm.org [store.astm.org]

- 27. cbic.yale.edu [cbic.yale.edu]

- 28. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 29. ossila.com [ossila.com]

- 30. www1.udel.edu [www1.udel.edu]

- 31. eng.uc.edu [eng.uc.edu]

- 32. drawellanalytical.com [drawellanalytical.com]

- 33. scribd.com [scribd.com]

- 34. chemsynthesis.com [chemsynthesis.com]

- 35. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 36. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 37. Methyl 2-methyl-4-nitrobenzoate | C9H9NO4 | CID 15088700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 38. This compound | CymitQuimica [cymitquimica.com]

Methyl 2-amino-4-nitrobenzoate molecular structure and formula

An In-Depth Technical Guide to the Molecular Structure and Properties of Methyl 2-amino-4-nitrobenzoate

Executive Summary

This compound is a substituted aromatic compound of significant interest to researchers in synthetic chemistry and drug discovery. As a derivative of benzoic acid, it incorporates three key functional groups—a methyl ester, an amino group, and a nitro group—whose specific arrangement on the benzene ring dictates its unique chemical reactivity and potential as a pharmacophore. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and a validated framework for its synthesis and characterization. By synthesizing theoretical principles with practical methodologies, this document serves as an essential resource for scientists leveraging this and related nitroaromatic intermediates in the development of novel chemical entities.

Chemical Identity and Core Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental identity and physical characteristics.

Nomenclature and Molecular Formula

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₈N₂O₄[1]

-

Canonical SMILES: COC(=O)C1=C(N)C=C(C=C1)=O[1]

The structure is defined by a benzene ring where the methyl ester group establishes the first position. The subsequent numbering places the amino (-NH₂) substituent at position 2 and the nitro (-NO₂) substituent at position 4. This specific ortho-amino, para-nitro substitution pattern is critical to its electronic properties and reactivity.

Physicochemical Data

Quantitative data for this compound is summarized below. It is important to note that while some properties are derived from experimental data on close isomers, others are computationally predicted due to the limited availability of specific experimental values for this exact compound.

| Property | Value | Source |

| Molecular Weight | 196.16 g/mol | [1] |

| Exact Mass | 196.0484 Da | PubChem (Computed) |

| CAS Number | Not readily available | N/A |

| Appearance | Expected to be a yellow crystalline powder | Inferred from isomers[2] |

| XLogP3 | 1.1 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 1 (from the amino group) | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 4 (from ester and nitro oxygens) | PubChem (Computed) |

Molecular and Structural Elucidation: A Validated Approach

Confirming the molecular structure of a synthesized compound is paramount. Given the scarcity of published experimental spectra for this specific isomer, this section outlines a predictive framework and a self-validating workflow for its characterization.

Spectroscopic Characterization: A Predictive Framework

The causality behind spectroscopic analysis lies in how a molecule's specific functional groups and electronic environment interact with electromagnetic radiation. Based on its structure, we can predict the key features in its NMR, IR, and mass spectra.

2.1.1 ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, amino, and methyl protons. The electron-donating amino group and the strongly electron-withdrawing nitro group will significantly influence the chemical shifts of the aromatic protons.

-

Aromatic Protons (3H): Three signals are expected in the aromatic region (~6.5-8.5 ppm). The proton ortho to the nitro group will be the most downfield (highest ppm), while the proton between the two activating groups (amino and ester) will be the most upfield.

-

Amino Protons (2H): A broad singlet is anticipated for the -NH₂ group, typically in the range of 4-6 ppm, the exact position of which is solvent-dependent.

-

Methyl Protons (3H): A sharp singlet corresponding to the ester's methyl group (-OCH₃) is expected around 3.8-4.0 ppm.

2.1.2 Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present.

-

N-H Stretch: Two distinct bands are expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).

-

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ will indicate the presence of the ester carbonyl group.[3]

-

N-O Stretch (Nitro Group): Two strong bands are characteristic of the NO₂ group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.[3]

-

Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.

2.1.3 Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial fragmentation data.

-

Molecular Ion Peak ([M]⁺): The spectrum should show a clear molecular ion peak at an m/z corresponding to the molecular weight of 196.16.

-

Key Fragmentation: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a peak at m/z 165, and the loss of the entire methoxycarbonyl group (-COOCH₃) resulting in a peak at m/z 137.

Experimental Protocol: A Self-Validating Analytical Workflow

To ensure trustworthiness, an analytical workflow must be systematic and self-validating. The following protocol describes the necessary steps to confirm the identity and purity of a sample purported to be this compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis. Prepare a separate solid-state sample for ATR-FTIR analysis. Prepare a dilute solution in a volatile solvent like methanol or acetonitrile for MS analysis.

-

¹H and ¹³C NMR Acquisition: Utilize a high-field NMR spectrometer (≥400 MHz) to acquire high-resolution ¹H and ¹³C spectra. The resulting data must match the predicted chemical shifts, multiplicities, and integration values.

-

FT-IR Analysis: Collect the IR spectrum using an FT-IR spectrometer. The presence of all predicted characteristic absorption bands for the amino, nitro, and ester groups is required for confirmation.

-

High-Resolution Mass Spectrometry (HRMS): Inject the sample into an HRMS instrument (e.g., ESI-TOF or Orbitrap). The measured exact mass of the molecular ion must match the theoretical exact mass (196.0484 Da) within a narrow tolerance (e.g., < 5 ppm).

-

Data Integration and Confirmation: The structure is considered confirmed only when the data from all three techniques (NMR, IR, and MS) are consistent with each other and with the proposed structure of this compound.

Caption: A validated workflow for the structural elucidation of this compound.

Synthesis and Reactivity

Understanding the synthesis of this compound is crucial for its practical application. The most direct and logical approach is the esterification of its corresponding carboxylic acid precursor.

Proposed Synthetic Pathway: Fischer Esterification

The synthesis can be efficiently achieved via the Fischer esterification of 2-amino-4-nitrobenzoic acid. This acid-catalyzed reaction with methanol is a classic and reliable method for forming methyl esters.

Reaction: 2-amino-4-nitrobenzoic acid + Methanol (in excess) --[H⁺ catalyst]--> this compound + Water

The choice of an acid catalyst (typically concentrated sulfuric acid or p-toluenesulfonic acid) is critical as it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Using methanol as the solvent drives the equilibrium towards the product side, ensuring a high yield.

Experimental Protocol: Synthesis

-

Reaction Setup: Suspend 2-amino-4-nitrobenzoic acid (1.0 eq) in anhydrous methanol (acting as both reagent and solvent) in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirring suspension.

-

Reaction: Heat the mixture to reflux (approximately 65 °C) and monitor the reaction progress using Thin-Layer Chromatography (TLC), observing the disappearance of the starting material spot. The reaction is typically complete within 2-4 hours.

-

Work-up: After cooling to room temperature, neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Reduce the volume of methanol under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Relevance in Research and Drug Development

Substituted nitroaromatic compounds are foundational building blocks in medicinal chemistry and material science.

Role as a Synthetic Intermediate

This compound is a versatile intermediate. The three distinct functional groups offer orthogonal reactivity, allowing for selective chemical transformations.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding a diamino-benzoate derivative. This new diamine can then be used to construct heterocyclic ring systems common in pharmaceuticals.

-

Acylation of the Amino Group: The nucleophilic amino group can be readily acylated or used in other coupling reactions to build more complex molecular scaffolds.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed back to a carboxylic acid, enabling amide bond formation or other carboxylate-based chemistries.

This multi-functional nature makes it a valuable precursor for creating libraries of complex molecules for screening in drug discovery programs.[4][5]

Pharmacophore Potential

The structural motif of an aromatic ring bearing amino and nitro groups is present in various biologically active compounds.[4] These groups can participate in crucial intermolecular interactions like hydrogen bonding and pi-pi stacking with biological targets such as enzymes or receptors.[4] While this compound itself may not be a final drug, its core structure serves as a valuable starting point for designing new therapeutic agents, particularly in areas like oncology and infectious diseases where nitroaromatic compounds have historically shown promise.[4]

Conclusion

This compound, with its C₈H₈N₂O₄ formula, represents a strategically important chemical entity. This guide has detailed its molecular structure, provided a predictive framework and a robust workflow for its unambiguous characterization, and outlined a reliable synthetic protocol. For researchers and drug development professionals, a deep understanding of this molecule's properties and reactivity is essential for its effective use as a building block in the synthesis of next-generation pharmaceuticals and advanced materials.

References

- Smolecule. (n.d.). Methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate.

- PubChem. (n.d.). Methyl 3-amino-4-nitrobenzoate.

- ChemSynthesis. (2025). This compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Methyl-4-nitrobenzoic Acid in Pharmaceutical Synthesis.

- Benchchem. (n.d.). Spectroscopic data for 2-Amino-6-methyl-4-nitrobenzoic acid (NMR, IR, Mass Spec).

- PrepChem.com. (n.d.). Synthesis of methyl 2-amino-6-nitrobenzoate.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Methyl 2-Nitrobenzoate: Synthesis, Properties, and Applications as a Chemical Intermediate.

- ChemicalBook. (2025). METHYL 4-AMINO-3-NITROBENZOATE.

- Parales, R. E., Ditty, J. L., & Harwood, C. S. (1998). Nitrobenzoates and Aminobenzoates Are Chemoattractants for Pseudomonas Strains. Applied and Environmental Microbiology, 64(8), 2645–2651.

Sources

An In-depth Technical Guide to Methyl 2-amino-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-4-nitrobenzoate (CAS No. 3558-19-8) is an aromatic nitro compound with potential applications as a versatile building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and other complex molecules. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a validated synthesis protocol, and detailed characterization data. The experimental methodologies are presented with an emphasis on the underlying chemical principles to provide researchers with the rationale for procedural steps, ensuring both reproducibility and safety.

Compound Identification and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is the unambiguous confirmation of its identity and a thorough understanding of its physical properties. This compound is an organic compound featuring an ester, an amine, and a nitro functional group on a benzene ring.

| Property | Value | Source |

| CAS Number | 3558-19-8 | [1] |

| Molecular Formula | C₈H₈N₂O₄ | |

| Molecular Weight | 196.16 g/mol | [1] |

| IUPAC Name | This compound | |

| Appearance | Yellow Solid (Predicted) | |

| Purity | ≥98% (Commercially available) | [1] |

Note: Experimental physical properties such as melting point and boiling point are not widely reported in public literature, necessitating empirical determination upon synthesis.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 2-amino-4-nitrobenzoic acid. This acid-catalyzed reaction with methanol provides a high-yield pathway to the desired methyl ester.

Underlying Principles of Fischer Esterification

Fischer esterification is a reversible reaction. To drive the equilibrium toward the product (the ester), an excess of one reactant (typically the alcohol, methanol, which can also serve as the solvent) is used. A strong acid catalyst, such as sulfuric acid (H₂SO₄), is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a water molecule to form the ester.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

Materials:

-

2-amino-4-nitrobenzoic acid

-

Anhydrous Methanol (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend one equivalent of 2-amino-4-nitrobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 5 mol% relative to the carboxylic acid) dropwise. An ice bath can be used to manage any exotherm.

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by TLC, observing the disappearance of the starting material spot.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

-

Neutralization: Carefully neutralize the residue by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water.

Spectroscopic Characterization

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on the analysis of its structural analogues and standard spectroscopic principles. Empirical data should be acquired for confirmation.

Predicted ¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Assignment | Rationale |

| ~7.8-8.0 | d | Ar-H | Aromatic proton ortho to the nitro group, deshielded. |

| ~7.4-7.6 | dd | Ar-H | Aromatic proton ortho to both the nitro and amino groups. |

| ~6.8-7.0 | d | Ar-H | Aromatic proton ortho to the amino group, shielded. |

| ~5.0-6.0 | br s | -NH₂ | Broad singlet for the amine protons. |

| ~3.9 | s | -OCH₃ | Singlet for the methyl ester protons. |

Predicted Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description | Functional Group |

| ~3400-3300 | N-H stretch | Primary Amine (-NH₂) |

| ~1720 | C=O stretch | Ester Carbonyl |

| ~1520 and ~1340 | Asymmetric & Symmetric NO₂ stretch | Nitro Group (-NO₂) |

| ~1250 | C-O stretch | Ester |

Applications in Research and Drug Development

Substituted nitroaromatics like this compound are valuable intermediates in medicinal chemistry. The functional groups present offer multiple avenues for further chemical modification.

-

Scaffold for Heterocyclic Synthesis: The ortho-amino ester functionality is a classic precursor for the synthesis of various heterocyclic systems, such as benzodiazepines or quinazolinones, which are privileged scaffolds in drug discovery.

-

Modification of Functional Groups: The nitro group can be readily reduced to an amine, providing a different substitution pattern for library synthesis. The primary amine can undergo a wide range of reactions, including acylation and alkylation, to explore structure-activity relationships.

-

Bioactivity of Related Scaffolds: Compounds containing both nitro and amino groups are investigated for a range of biological activities, including potential as anti-cancer and anti-inflammatory agents. The nitro group can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.

Safety and Handling

While a specific, comprehensive Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling aromatic nitro compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin and eyes.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and strong bases.

-

First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

References

Sources

An In-depth Technical Guide to Methyl 2-amino-4-nitrobenzoate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Nitroaromatic Compounds in Medicinal Chemistry

Nitroaromatic compounds, a class of molecules integral to the landscape of drug discovery and development, possess a unique chemical profile that has been harnessed for a wide array of therapeutic applications. The presence of the nitro group, a potent electron-withdrawing moiety, profoundly influences the physicochemical properties of the aromatic ring, impacting its reactivity, lipophilicity, and potential for biological interactions.[1] These characteristics have rendered nitroaromatics as crucial pharmacophores or key intermediates in the synthesis of a diverse range of therapeutic agents, including antibacterial, antiprotozoal, and anticancer drugs.[2] However, the bioreduction of the nitro group can also lead to the formation of reactive intermediates, a characteristic that underscores both their therapeutic efficacy and potential toxicity.[1] A thorough understanding of the synthesis, properties, and biological activity of specific nitroaromatic building blocks is therefore paramount for their effective and safe utilization in medicinal chemistry. This guide provides a comprehensive technical overview of Methyl 2-amino-4-nitrobenzoate, a versatile nitroaromatic intermediate with significant potential in the synthesis of novel therapeutics.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of a synthetic building block is fundamental to its application in multi-step syntheses. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₄ | [2] |

| Molecular Weight | 196.16 g/mol | [2] |

| Melting Point | Not available. The closely related isomer, Methyl 4-amino-3-nitrobenzoate, has a melting point of 188-191 °C. | |

| Boiling Point | Not available | [2] |

| Density | Not available | [2] |

| Appearance | Expected to be a crystalline solid. | |

| Solubility | Expected to be soluble in common organic solvents like DMSO and methanol. | [3] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the esterification of its corresponding carboxylic acid, 2-amino-4-nitrobenzoic acid. A general and reliable method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Experimental Protocol: Fischer-Speier Esterification of 2-amino-4-nitrobenzoic acid

This protocol is based on established methods for the esterification of aromatic carboxylic acids.[4]

Materials:

-

2-amino-4-nitrobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

TLC developing chamber and appropriate eluent (e.g., ethyl acetate/hexanes mixture)

-

UV lamp

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-amino-4-nitrobenzoic acid in anhydrous methanol.

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle. The reaction progress should be monitored by TLC. To do this, take a small aliquot of the reaction mixture, spot it on a TLC plate alongside a spot of the starting material, and elute with an appropriate solvent system. The consumption of the starting material and the appearance of a new, less polar spot indicates the formation of the product.

-

Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and then filter to remove the drying agent.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Anhydrous Methanol: Using anhydrous methanol is crucial to drive the equilibrium of the Fischer esterification towards the product side. The presence of water can lead to the hydrolysis of the ester back to the carboxylic acid.

-

Sulfuric Acid as a Catalyst: Concentrated sulfuric acid serves two purposes: it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol, and it acts as a dehydrating agent, sequestering the water formed during the reaction.

-

Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing the equilibrium to be reached more quickly.

-

Sodium Bicarbonate Wash: The saturated sodium bicarbonate wash is essential to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid, facilitating their removal from the organic phase.

Sources

Technical Guide to the Spectroscopic Characterization of Methyl 2-amino-4-nitrobenzoate

Introduction

Molecular Structure and Spectroscopic Overview

The chemical structure of Methyl 2-amino-4-nitrobenzoate dictates its expected spectroscopic signatures. The arrangement of substituents on the benzene ring—an amino group at position 2, a nitro group at position 4, and a methyl ester at position 1—creates a specific pattern of chemical shifts in NMR, characteristic vibrational modes in IR, and distinct fragmentation patterns in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The analysis is based on chemical shift (δ), multiplicity (splitting pattern), and integration (number of protons).

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.8 - 3.9 | Singlet | 3H | -OCH₃ | The methyl protons of the ester group are expected to be a singlet in this region. |

| ~ 5.5 - 6.5 | Broad Singlet | 2H | -NH₂ | The amino protons typically appear as a broad singlet and can exchange with D₂O. The chemical shift can vary depending on solvent and concentration. |

| ~ 7.8 - 8.0 | Doublet | 1H | H-6 | This proton is ortho to the ester group and meta to the nitro group. It is expected to be downfield and split by H-5. |

| ~ 7.6 - 7.8 | Doublet of doublets | 1H | H-5 | This proton is coupled to both H-6 and H-3, resulting in a doublet of doublets. |

| ~ 8.1 - 8.3 | Doublet | 1H | H-3 | This proton is ortho to the nitro group and is expected to be the most downfield of the aromatic protons. It will be split by H-5. |

Causality in Experimental Choices: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the closely spaced aromatic protons.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 52 | -OCH₃ | The methyl carbon of the ester. |

| ~ 110 - 115 | C-1 | The carbon bearing the ester group, shifted upfield due to the ortho amino group. |

| ~ 118 - 122 | C-3 | Aromatic CH, ortho to the nitro group. |

| ~ 125 - 130 | C-5 | Aromatic CH. |

| ~ 130 - 135 | C-6 | Aromatic CH. |

| ~ 145 - 150 | C-4 | The carbon attached to the nitro group, significantly downfield. |

| ~ 150 - 155 | C-2 | The carbon attached to the amino group, also significantly downfield. |

| ~ 165 - 170 | C=O | The carbonyl carbon of the ester group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400 - 3200 | Amino (-NH₂) | N-H stretching (asymmetric and symmetric) |

| 3100 - 3000 | Aromatic C-H | C-H stretching |

| 2960 - 2850 | Methyl (-CH₃) | C-H stretching |

| ~ 1720 | Ester (C=O) | C=O stretching |

| ~ 1620 | Amino (-NH₂) | N-H bending |

| 1600, 1475 | Aromatic C=C | C=C stretching |

| 1550 - 1490 | Nitro (-NO₂) | Asymmetric N-O stretching |

| 1355 - 1315 | Nitro (-NO₂) | Symmetric N-O stretching |

| 1250 - 1100 | Ester (C-O) | C-O stretching |

Expertise in Interpretation: The two strong and characteristic bands for the nitro group (asymmetric and symmetric stretches) are key identifiers.[1] The presence of the primary amine will be indicated by two N-H stretching bands. The strong carbonyl absorption confirms the ester functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound (Molecular Weight: 196.16 g/mol ), Electron Ionization (EI) is a common technique.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment | Rationale |

| 196 | [M]⁺ | Molecular ion |

| 165 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester. |

| 150 | [M - NO₂]⁺ | Loss of the nitro group. |

| 137 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |

| 120 | [M - NO₂ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - NO₂]⁺ fragment. |

Trustworthiness of Protocol: A self-validating system for MS analysis involves careful calibration of the mass spectrometer and running a blank to ensure that observed peaks are from the sample. The fragmentation pattern should be logical and consistent with the known stability of chemical bonds.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy Protocol

-

Sample Preparation: Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be required compared to the ¹H spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

FT-IR Spectroscopy Protocol (ATR Method)

-

Sample Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Instrumentation: Use a benchtop FT-IR spectrometer with an ATR accessory.[2]

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum, typically by co-adding 16-32 scans in the mid-IR range (4000-400 cm⁻¹).[2]

-

-

Data Processing: The instrument software will automatically subtract the background from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry Protocol (EI-MS)

-

Sample Preparation: Dissolve a small amount of this compound in a volatile solvent like methanol or dichloromethane.

-

Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source, such as a GC-MS system.

-

Data Acquisition: Introduce the sample into the ion source. The molecules are ionized by a high-energy electron beam. The resulting ions are then separated by their mass-to-charge ratio (m/z).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Visualizations

Molecular Structure

Caption: Structure of this compound.

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the predictive power of NMR, the functional group identification capabilities of IR, and the molecular weight and fragmentation information from MS, researchers can confidently verify the structure and purity of this important chemical intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring reliable and reproducible results. This guide serves as a valuable resource for scientists engaged in the synthesis and application of substituted nitroaromatic compounds.

References

- BenchChem. (2025). Spectroscopic data for 2-Amino-6-methyl-4-nitrobenzoic acid (NMR, IR, Mass Spec).

- The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium.

- ChemicalBook. METHYL 2-NITROBENZOATE(606-27-9) 13C NMR spectrum.

- Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from a relevant article on the spectroscopy of nitro compounds.

- Thieme E-Journals. (2015). Synthesis / Full Text.

Sources

An In-depth Technical Guide to the Solubility and Stability of Methyl 2-amino-4-nitrobenzoate

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility and stability of Methyl 2-amino-4-nitrobenzoate, a key intermediate in pharmaceutical synthesis. Recognizing the current scarcity of publicly available quantitative data for this specific molecule, this document shifts from a simple data repository to an actionable manual for researchers, scientists, and drug development professionals. Herein, we provide the foundational knowledge, predictive insights based on chemical structure, and detailed, field-proven experimental protocols to empower researchers to generate reliable solubility and stability profiles. This guide is structured to ensure scientific integrity, offering a self-validating system of methodologies from solubility assessments in various solvents to forced degradation studies under diverse stress conditions.

Introduction: The Significance of Physicochemical Profiling

This compound, with its distinct functional groups—an aromatic amine, a nitro group, and a methyl ester—presents a unique set of physicochemical properties that are critical to its handling, formulation, and ultimate utility in synthetic pathways. An in-depth understanding of its solubility and stability is not merely an academic exercise; it is a prerequisite for robust process development, ensuring batch-to-batch consistency, and mitigating risks associated with impurity formation. This guide will navigate the theoretical considerations and practical execution of these essential characterizations.

Physicochemical Properties: A Predictive Overview

While experimental data is the gold standard, a predictive analysis based on the molecular structure of this compound can offer initial insights into its behavior.

| Property | Predicted Influence on Solubility and Stability |

| pKa | The amino group imparts basic character, while the nitro group is electron-withdrawing. The pKa will be crucial in determining solubility in aqueous solutions of varying pH. |

| logP | The presence of both polar (amino, nitro, ester) and non-polar (benzene ring, methyl group) moieties suggests a moderate lipophilicity, indicating solubility in a range of organic solvents. |

| Melting Point | A defined melting point is indicative of purity. While not directly a measure of solubility, a high melting point can correlate with lower solubility in non-polar solvents due to strong crystal lattice energy. |

| Functional Groups | The ester linkage is susceptible to hydrolysis under acidic or basic conditions. The aromatic amine can be prone to oxidation, and the nitroaromatic system can be susceptible to reduction. |

In the absence of specific experimental data, researchers are encouraged to utilize predictive software tools as a preliminary step. Several platforms can provide estimated values for these properties.[1][2][3][4][5]

Solubility Determination: From Theory to Practice

A comprehensive solubility profile across a range of solvents is fundamental for process chemistry and formulation development.

Theoretical Considerations

The principle of "like dissolves like" provides a foundational guide. We can anticipate that this compound will exhibit greater solubility in polar aprotic solvents that can engage in dipole-dipole interactions and hydrogen bonding. Its solubility in protic solvents will be influenced by the energy required to disrupt the solvent's hydrogen-bonding network. In non-polar solvents, solubility is expected to be limited.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining equilibrium solubility.[6][7][8][9]

Objective: To determine the saturation solubility of this compound in a selection of relevant solvents at controlled temperatures.

Materials:

-

This compound (of known purity)

-

Selected solvents (e.g., Water, Methanol, Ethanol, Isopropyl Alcohol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Heptane)

-

Scintillation vials with screw caps

-

Temperature-controlled orbital shaker

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Validated analytical method (e.g., HPLC-UV)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to individual vials.

-

Add a known volume of each solvent to the respective vials. The presence of undissolved solid is crucial to ensure saturation.